Cyclopentane-1,1-dicarboxylic acid

描述

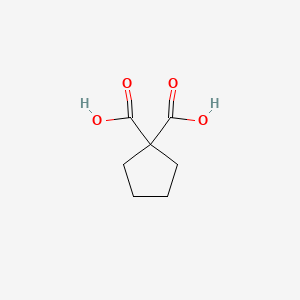

Cyclopentane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C7H10O4. It is a dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclopentane ring. This compound is known for its versatility and is used in various scientific and industrial applications.

化学反应分析

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHO

- CAS Number : 5802-65-3

- Structure : CPDCA features two carboxylic acid groups attached to a cyclopentane ring, contributing to its reactivity and utility in various chemical reactions.

Organic Synthesis

CPDCA serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the production of esters and other derivatives. Its unique structure allows for diverse functionalization.

Ester Synthesis

CPDCA can be converted into esters, which are valuable intermediates in organic synthesis. The process typically involves reacting CPDCA with alcohols under acidic conditions. For example, diethyl cyclopentane-1,1-dicarboxylate has been synthesized using this method, showcasing yields of up to 90% under optimized conditions .

| Ester | Yield (%) | Reaction Conditions |

|---|---|---|

| Diethyl cyclopentane-1,1-dicarboxylate | 90 | Reacted with ethanol at elevated temperatures |

Pharmaceutical Applications

CPDCA and its derivatives have been explored for their potential therapeutic applications. They serve as building blocks for various pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.

Drug Development

Research indicates that cyclopentane derivatives can act as isosteres for carboxylic acids in drug design. For instance, cyclopentane-1,3-dione has been investigated for its ability to mimic carboxylic acid functionality while altering pharmacokinetic properties . This property is particularly advantageous in designing inhibitors for specific receptors.

Case Study: Thromboxane-A2 Receptor Antagonists

A study evaluated cyclopentane derivatives as thromboxane-A2 receptor antagonists. The derivatives exhibited significant binding affinity and inhibitory activity against the receptor, indicating their potential as anti-inflammatory agents .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| CPD Derivative 1 | 61 (+/− 21) | Antagonist activity observed |

| CPD Derivative 2 | 15117 (+/− 7994) | No significant activity |

Material Science

CPDCA is also utilized in material science, particularly in the synthesis of polymers and resins. Its dicarboxylic acid functionality allows it to act as a monomer or cross-linking agent in polymer formulations.

Polymer Synthesis

The incorporation of CPDCA into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers synthesized from CPDCA exhibit improved performance metrics compared to those derived from conventional dicarboxylic acids .

作用机制

Cyclopentane-1,1-dicarboxylic acid is similar to other dicarboxylic acids such as cyclopropane-1,1-dicarboxylic acid and cyclopentane-1,3-dicarboxylic acid. its unique structure and properties set it apart from these compounds. This compound has a higher thermal stability and a different reactivity profile compared to its counterparts.

相似化合物的比较

Cyclopropane-1,1-dicarboxylic acid

Cyclopentane-1,3-dicarboxylic acid

Cyclohexane-1,1-dicarboxylic acid

生物活性

Cyclopentane-1,1-dicarboxylic acid (CPDCA) is a bicyclic compound with the molecular formula CHO. Its unique structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of CPDCA, including its potential as a bio-isostere, its receptor interactions, and relevant case studies.

CPDCA is characterized by two carboxylic acid groups attached to a cyclopentane ring. This configuration allows it to participate in various chemical reactions and biological interactions. The compound has been synthesized through various methods, including reactions involving diethyl malonate and dibromobutane, yielding significant amounts of the desired product .

1. Bio-Isosterism

CPDCA has been evaluated for its potential as a bio-isostere for carboxylic acids. Bio-isosteres are compounds that have similar chemical properties but differ in structure, which can influence their biological activity. Studies indicate that derivatives of cyclopentane-1,2-dione and cyclopentane-1,3-dione demonstrate comparable activity to carboxylic acids in receptor binding assays .

Table 1: IC Values of CPDCA Derivatives

| Compound | IC (μM) |

|---|---|

| Cyclopentane-1,2-dione derivative | 0.054 ± 0.016 |

| Cyclopentane-1,3-dione derivative | Similar to known carboxylic acids |

| Reference carboxylic acid | 0.190 ± 0.060 |

The data suggest that CPDCA derivatives can effectively mimic the biological activity of traditional carboxylic acids, making them promising candidates in drug design.

2. Receptor Interactions

CPDCA and its derivatives have shown significant interactions with thromboxane A (TP) receptors. In functional assays, certain derivatives exhibited IC values comparable to established TP receptor antagonists, indicating their potential therapeutic applications . The orientation and structural features of these compounds play crucial roles in their receptor binding affinities.

Study on Neuronal Activity

A notable study investigated the effects of trans-ACPD (a related compound) on neuronal degeneration in rat models. The study found that trans-ACPD produced dose-related excitotoxic effects, highlighting the importance of structural modifications in determining biological outcomes . While this study primarily focused on a different isomer, it underscores the relevance of structural nuances in understanding the pharmacological profile of cyclopentane derivatives.

Synthesis and Evaluation

Research has also focused on synthesizing CPDCA through various methods and evaluating its stability and reactivity under physiological conditions. One study demonstrated that the CPDCA derivative remained stable in plasma over time, suggesting a favorable pharmacokinetic profile for potential drug development .

属性

IUPAC Name |

cyclopentane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOGXKZTWZVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901708 | |

| Record name | NoName_846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-65-3 | |

| Record name | 5802-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。